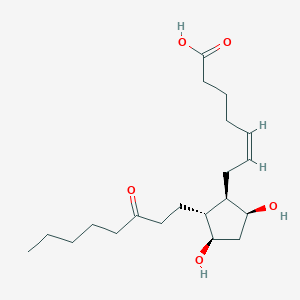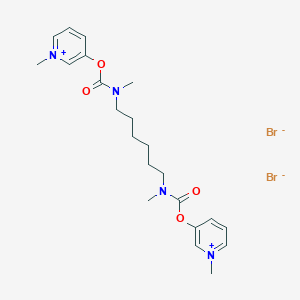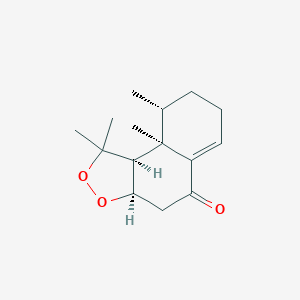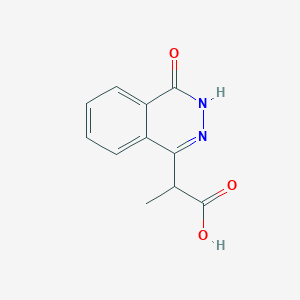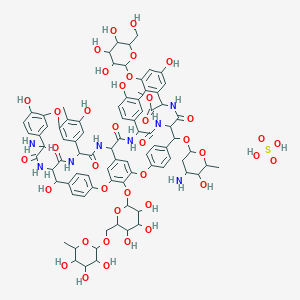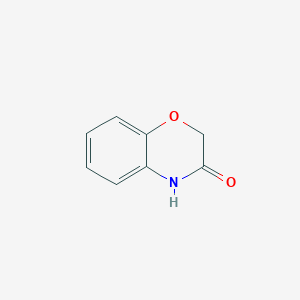
4-Phenoxy-benzenepropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxy-benzenepropanal is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is primarily used for research purposes, and its unique properties make it an ideal candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-Phenoxy-benzenepropanal is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. This property makes it an attractive target for further investigation as a potential therapeutic agent.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Phenoxy-benzenepropanal has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Phenoxy-benzenepropanal is its versatility in laboratory experiments. It can be used as a starting material for the synthesis of other compounds, and its unique properties make it an ideal candidate for further investigation. However, its limitations include its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Direcciones Futuras
There are several future directions for research on 4-Phenoxy-benzenepropanal. One area of interest is its potential use in the development of novel drugs for the treatment of various diseases. Another area of investigation is its potential use in the development of new materials, such as polymers and nanoparticles. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-Phenoxy-benzenepropanal involves several steps, including the reaction of benzaldehyde with 4-hydroxypropiophenone, followed by the addition of sodium hydroxide and hydrochloric acid. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-Phenoxy-benzenepropanal has been extensively studied for its potential applications in scientific research. One of its primary uses is as a starting material for the synthesis of other compounds. It has also been investigated for its potential use as a building block for the development of novel drugs.
Propiedades
Número CAS |
54954-44-8 |
|---|---|
Nombre del producto |
4-Phenoxy-benzenepropanal |
Fórmula molecular |
C15H14O2 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
3-(4-phenoxyphenyl)propanal |
InChI |
InChI=1S/C15H14O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-12H,4-5H2 |
Clave InChI |
YWWSTWLNICEXHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC=O |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCC=O |
Sinónimos |
3-(4-Phenoxyphenyl)propanal_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



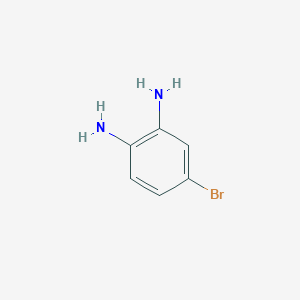
![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)
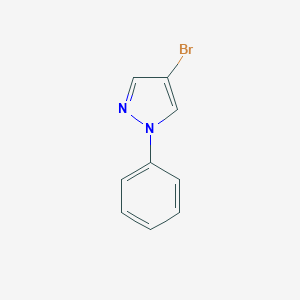
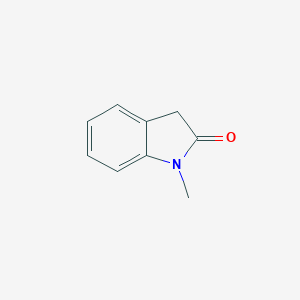
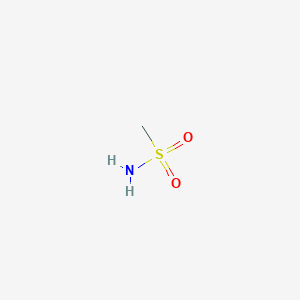
![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)
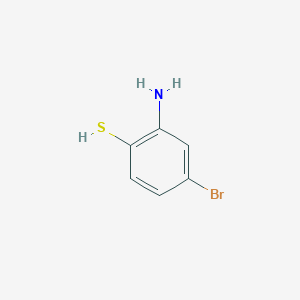
![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)
